8-氮杂-7-脱氮-2'-脱氧鸟苷

描述

Synthesis Analysis

The synthesis of 8-Aza-7-deaza-2'-deoxyguanosine involves several key steps, including the glycosylation of the corresponding base and the subsequent introduction of the sugar moiety. Seela and Kröschel (2003) detail the synthesis of this nucleoside, converting it into phosphoramidite for incorporation into oligonucleotides, highlighting its capacity to form stable base pairs with modified cytosines in both parallel and antiparallel DNA strands (Seela & Kröschel, 2003).

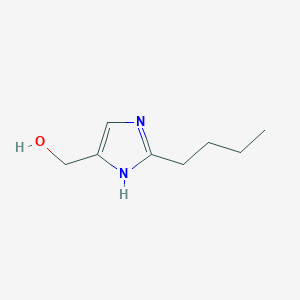

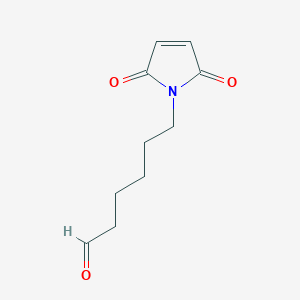

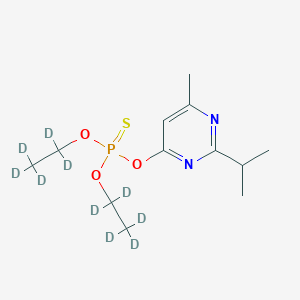

Molecular Structure Analysis

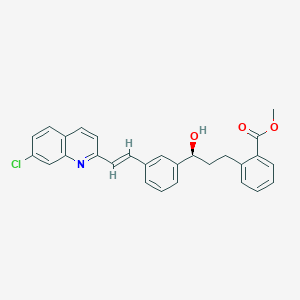

The molecular structure of 8-Aza-7-deaza-2'-deoxyguanosine allows for unique base pairing and self-assembly properties. It does not form G-like tetrads but can lead to higher molecular assemblies in the presence of certain substitutions, as confirmed through ESI-MS spectrometry and HPLC analysis (Seela & Kröschel, 2003).

Chemical Reactions and Properties

8-Aza-7-deaza-2'-deoxyguanosine's chemical reactivity is notably demonstrated in its base pairing properties. It forms stable duplexes with modified nucleosides, and the introduction of halogen or alkynyl substituents at specific positions can significantly influence its duplex stabilization and fluorescent properties. This has been leveraged in studies involving the synthesis and functionalization of oligonucleotides for potential applications in DNA-based technologies (Seela & Kröschel, 2003; Seela et al., 2010).

Physical Properties Analysis

The physical properties of 8-Aza-7-deaza-2'-deoxyguanosine, including its thermal stability and duplex formation capabilities, are closely tied to its structural modifications. Incorporation into oligonucleotides shows slight destabilization relative to natural duplexes, an attribute that is of interest for studying nucleic acid dynamics and stability under varying conditions (Jakša, Kralj, & Kobe, 2002).

Chemical Properties Analysis

The chemical properties of 8-Aza-7-deaza-2'-deoxyguanosine, particularly its base pairing stability and fluorescence characteristics, have been explored in detail. Its ability to expand the genetic alphabet by forming stable and selective base pairs with modified nucleosides provides a versatile tool for genetic engineering and molecular biology research. The stability of these base pairs can be further manipulated through chemical modifications, offering insights into the design of nucleic acid structures with enhanced stability and novel functionalities (Seela et al., 2010; Seela & Kröschel, 2003).

科学研究应用

荧光检测和 DNA 结构变化:它通过在杂交后改变其发射波长来辨别 DNA 中的结构变化。此特性使其在荧光检测、诊断和治疗应用中很有用 (Saito 等人,2013)。

DNA 结构的稳定性:研究表明,8-氮杂-7-脱氮-2'-脱氧鸟苷有助于 DNA 结构的稳定性。它可以在 DNA 中形成稳定的碱基对,并支持自主 DNA 结构的形成 (Seela 和 Kröschel,2003)。

抗肿瘤特性:有证据表明,8-卤代-7-脱氮-2'-脱氧鸟苷三磷酸对 HeLa 细胞表现出抗增殖作用,表明其作为一种新型抗肿瘤剂的潜力 (Yin、Sasaki 和 Taniguchi,2016)。

增强的双链稳定性:发现将 8-氮杂-7-脱氮-2'-脱氧鸟苷及其衍生物掺入 DNA 序列中可以增强 DNA 双链的稳定性,这对于 DNA 研究和潜在的治疗应用非常重要 (He, Seela, 2002)。

合成和功能化:它用于核苷和寡核苷酸的合成和功能化。例如,具有辛二炔基侧链的 8-氮杂-7-脱氮-2'-脱氧鸟苷核苷可以形成比典型 DNA 稍稳定的杂交体 (Seela、Xiong、Leonard 和 Budow,2009)。

安全和危害

未来方向

DNA-encoded libraries are a prime technology for target-based small molecule screening. Native DNA used as a genetic compound barcode is chemically vulnerable under many reaction conditions. DNA barcodes that are composed of pyrimidine nucleobases, 7-deazaadenine, and 7-deaza-8-azaguanine have been investigated for their suitability for encoded chemistry both experimentally and computationally .

属性

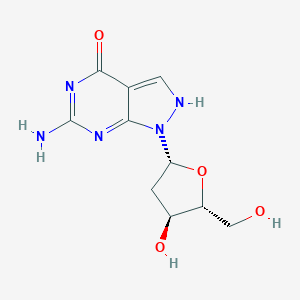

IUPAC Name |

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZQBWJRMFLAD-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aza-7-deaza-2'-deoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)